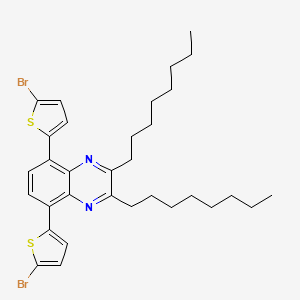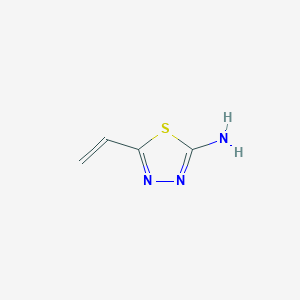
5-Ethenyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and industrial applications . The presence of the ethenyl group at the 5-position and the amine group at the 2-position makes this compound unique and potentially useful in various fields.
Métodos De Preparación
The synthesis of 5-Ethenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazones. One common method is the oxidative cyclization of thiosemicarbazide derivatives using ferric chloride or acids as catalysts . The reaction conditions often include refluxing in solvents like ethanol or methanol, and the isolated compounds are obtained in good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Ethenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted thiadiazoles and their derivatives .
Aplicaciones Científicas De Investigación
5-Ethenyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
5-Ethenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds in the 1,3,4-thiadiazole family:
5-Substituted-1,3,4-thiadiazol-2-amines: These compounds have various substituents at the 5-position, which can significantly alter their biological activity.
1,2,4-Thiadiazoles: These isomers have different nitrogen atom positions, leading to different chemical properties and applications.
1,2,5-Thiadiazoles: Another isomeric form with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Propiedades
Fórmula molecular |
C4H5N3S |
|---|---|
Peso molecular |
127.17 g/mol |
Nombre IUPAC |
5-ethenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H5N3S/c1-2-3-6-7-4(5)8-3/h2H,1H2,(H2,5,7) |
Clave InChI |
QNBVAZSIUUGXRW-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=NN=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
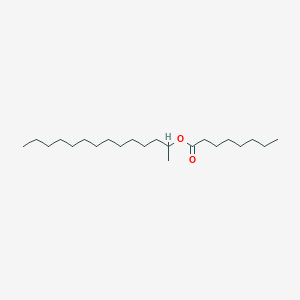
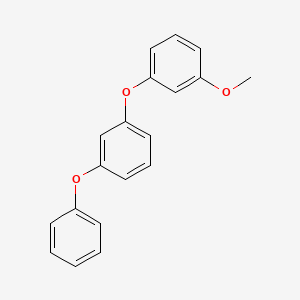
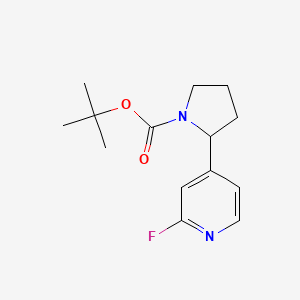

![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
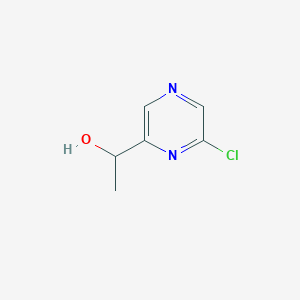
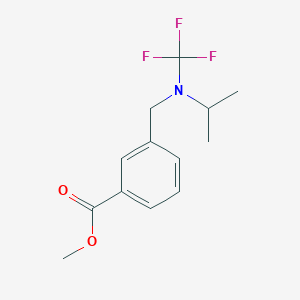
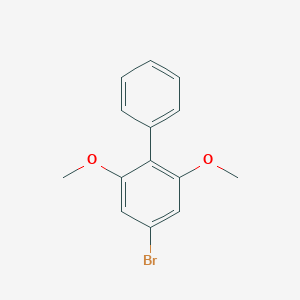
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
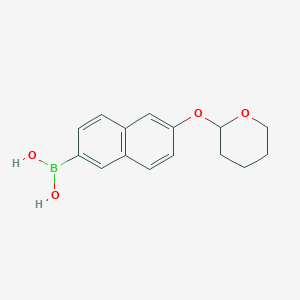
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)

